molecular formula C16H25NO3 B1618904 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol CAS No. 423732-46-1

4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol

Cat. No.: B1618904
CAS No.: 423732-46-1
M. Wt: 279.37 g/mol
InChI Key: IQGHGGMGPDLDQO-UHFFFAOYSA-N
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Description

4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol is a chemical compound with the molecular formula C16H25NO3 It is known for its unique structure, which includes a cycloheptylamino group attached to a dimethoxyphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with cycloheptylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the cycloheptylamino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-[(Cyclohexylamino)methyl]-2,6-dimethoxyphenol
  • 4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol
  • 4-[(Cyclooctylamino)methyl]-2,6-dimethoxyphenol

Comparison: Compared to its analogs, 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol is unique due to the size and flexibility of the cycloheptyl group. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to distinct chemical and biological properties.

Properties

IUPAC Name

4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-19-14-9-12(10-15(20-2)16(14)18)11-17-13-7-5-3-4-6-8-13/h9-10,13,17-18H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGHGGMGPDLDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CNC2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354940
Record name 4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423732-46-1
Record name 4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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